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A comprehensive guide for researchers, scientists, and drug development professionals on

utilizing chemical probing to elucidate RNA structure. This document addresses the role of

modified nucleosides, such as 1-methylinosine, in RNA structure and function, and provides

detailed protocols for established chemical probing techniques like SHAPE-MaP.

While 1-methylinosine (m1I) is a naturally occurring modified nucleoside found in RNA,

particularly in tRNA, it is not typically used as an external chemical probe for determining RNA

structure.[1][2] Instead, researchers utilize a variety of small molecules that react with RNA in a

structure-dependent manner to gain insights into its folding. This document will focus on these

established methods and also discuss the structural implications of natural modifications like

m1I.

Chemical probing techniques are powerful tools for analyzing RNA secondary and tertiary

structures at single-nucleotide resolution.[3][4] These methods rely on reagents that selectively

modify structurally accessible or flexible nucleotides. The locations of these modifications are

then identified, typically through reverse transcription followed by massively parallel

sequencing, revealing which regions of the RNA are single-stranded, double-stranded, or

involved in tertiary interactions.

Key Chemical Probing Reagents
Several reagents are commonly used to probe different aspects of RNA structure:
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Dimethyl sulfate (DMS): This reagent methylates the N1 position of adenosine and the N3

position of cytosine.[5][6][7] It can also methylate the N7 position of guanosine, which can be

detected under specific conditions.[7][8] DMS is particularly useful for identifying nucleotides

not engaged in Watson-Crick base pairing.

SHAPE Reagents (e.g., 1M7, NAI, NMIA): Selective 2'-hydroxyl acylation analyzed by primer

extension (SHAPE) reagents acylate the 2'-hydroxyl group of the ribose sugar in flexible

regions of the RNA backbone.[3][6][9][10] A major advantage of SHAPE is its ability to probe

all four nucleotides, providing a comprehensive view of the RNA structure.[11]

Carbodiimides (e.g., CMCT, EDC): These reagents modify the N3 of uridine and the N1 of

guanosine, providing complementary information to DMS.[4][7][11]

The choice of reagent depends on the specific structural questions being addressed. For a

comprehensive analysis, a combination of different chemical probes is often employed.

The SHAPE-MaP Method: A Detailed Workflow
SHAPE with mutational profiling (SHAPE-MaP) is a high-throughput technique that combines

SHAPE chemistry with next-generation sequencing to provide quantitative, nucleotide-

resolution information about RNA structure.[3][12]
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Figure 1: The experimental workflow for SHAPE-MaP analysis of RNA structure.

Experimental Protocol: In Vitro SHAPE-MaP
This protocol provides a general framework for performing SHAPE-MaP on in vitro transcribed

RNA.

1. RNA Folding:

Transcribe the RNA of interest in vitro using standard methods.
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Purify the RNA and resuspend in RNase-free water.

Prepare a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).

Heat the RNA at 95°C for 2 minutes and then place on ice for 2 minutes to denature.

Add the folding buffer and incubate at 37°C for 20-30 minutes to allow the RNA to fold into its

native conformation.

2. SHAPE Modification:

Prepare fresh solutions of the SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).

Divide the folded RNA into two aliquots: one for the modification reaction (+) and one for a

no-reagent control (-).

Add the SHAPE reagent to the (+) reaction to a final concentration of 1-10 mM.

Add an equivalent volume of DMSO to the (-) reaction.

Incubate at 37°C for 5-15 minutes. The optimal time and concentration should be empirically

determined.

Quench the reaction by adding a scavenger like DTT to a final concentration of 100-200 mM.

3. RNA Purification:

Purify the RNA from both the (+) and (-) reactions to remove the SHAPE reagent and other

reaction components. A column-based purification kit is suitable for this step.

4. Reverse Transcription with Mutational Profiling:

Set up reverse transcription reactions for both (+) and (-) samples. It is crucial to include

Mn²⁺ in the reaction buffer to reduce the fidelity of the reverse transcriptase, which allows it

to read through the SHAPE adducts and incorporate mutations.[11]

Use a gene-specific primer for the RNA of interest.
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Incubate the reaction according to the reverse transcriptase manufacturer's protocol.

5. Library Preparation and Sequencing:

The resulting cDNA will contain mutations at the sites of SHAPE modification.

Prepare a sequencing library from the cDNA. This typically involves PCR amplification to add

sequencing adapters.

Sequence the library using a high-throughput sequencing platform.

6. Data Analysis:

Align the sequencing reads to the reference RNA sequence.

Calculate the mutation rate at each nucleotide position for both the (+) and (-) samples.

The SHAPE reactivity for each nucleotide is determined by subtracting the background

mutation rate from the (-) sample from the mutation rate in the (+) sample.

These reactivity values are then used as constraints in RNA secondary structure prediction

software to generate a structural model.

Parameter Typical Range Notes

RNA Concentration 1-5 µM

Higher concentrations can

promote intermolecular

interactions.

SHAPE Reagent (1M7) 1-10 mM

Titration is recommended to

achieve an optimal

modification rate.

Modification Time 5-15 minutes

Longer times can lead to RNA

degradation or excessive

modification.

MnCl₂ in RT 0.5-2 mM
Essential for the mutational

profiling readout.
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The Role of Natural RNA Modifications: The Case of
1-Methylinosine
While not used as a probing reagent, the natural occurrence of 1-methylinosine (m1I) and the

related 1-methyladenosine (m1A) has significant structural and functional consequences. m1A

is found in various types of RNA, including tRNA, rRNA, and mRNA.[13] The methylation at the

N1 position of adenine disrupts its ability to form a standard Watson-Crick base pair with uracil.

This disruption can lead to local destabilization of RNA duplexes, promoting single-stranded

character or alternative conformations.[13]

In tRNA, m1I is found at specific positions, such as position 37, 3' to the anticodon, where it

plays a role in maintaining the correct reading frame during translation.[1][2] The formation of

m1I in some tRNAs occurs through a two-step process where adenosine is first deaminated to

inosine, which is then methylated.[1]

The presence of these modifications can influence protein-RNA interactions and the overall

architecture of the RNA molecule. For example, m1A in the 5' untranslated region (UTR) of an

mRNA can promote translation initiation by altering the local secondary structure.[13]
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Figure 2: Effect of m1A modification on mRNA translation initiation.
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Quantitative Data Summary
The following table summarizes key quantitative parameters for common chemical probing

reagents. These values can serve as a starting point for experimental design, but optimal

conditions should be determined empirically for each RNA and experimental system.

Reagent
Target
Nucleotide(s)

Typical In Vitro
Concentration

Typical In-Cell
Concentration

Modification
Chemistry

DMS A (N1), C (N3) 10-50 mM 50-200 mM Methylation

1M7 (SHAPE) All (2'-OH) 1-10 mM 5-15 mM Acylation

NAI (SHAPE) All (2'-OH) 10-50 mM 50-100 mM Acylation

CMCT U (N3), G (N1) 10-40 mg/mL
Not cell-

permeable
Alkylation

EDC U (N3), G (N1) 100-200 mM 200-400 mM
Carbodiimide

reaction

Note: In-cell concentrations are generally higher due to the presence of numerous reactive

species within the cellular environment.

By employing these robust chemical probing techniques, researchers can gain valuable

insights into the structural basis of RNA function, paving the way for a deeper understanding of

gene regulation and the development of novel RNA-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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